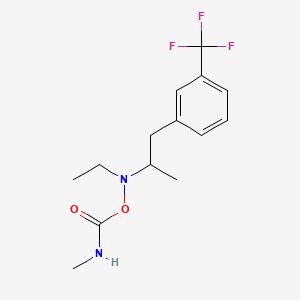
N-Ethyl-alpha-methyl-N-(((methylamino)carbonyl)oxy)-3-(trifluoromethyl)benzeneethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-alpha-methyl-N-(((methylamino)carbonyl)oxy)-3-(trifluoromethyl)benzeneethanamine is a complex organic compound with a unique structure that includes an ethyl group, a methyl group, a trifluoromethyl group, and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-alpha-methyl-N-(((methylamino)carbonyl)oxy)-3-(trifluoromethyl)benzeneethanamine involves multiple steps, starting with the preparation of the benzeneethanamine core. The introduction of the ethyl and methyl groups is typically achieved through alkylation reactions, while the trifluoromethyl group is introduced via a trifluoromethylation reaction. The final step involves the formation of the carbamate group through a reaction with methyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, and the final product is purified using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-alpha-methyl-N-(((methylamino)carbonyl)oxy)-3-(trifluoromethyl)benzeneethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, amines, alcohols, and carbamates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Ethyl-alpha-methyl-N-(((methylamino)carbonyl)oxy)-3-(trifluoromethyl)benzeneethanamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Ethyl-alpha-methyl-N-(((methylamino)carbonyl)oxy)-3-(trifluoromethyl)benzeneethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function and downstream signaling pathways. The exact molecular pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-alpha-methylbenzylamine
- N-Methyl-alpha-methylbenzylamine
- N-Ethyl-alpha-methylphenethylamine
Uniqueness
N-Ethyl-alpha-methyl-N-(((methylamino)carbonyl)oxy)-3-(trifluoromethyl)benzeneethanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various scientific applications.
Properties
CAS No. |
94593-28-9 |
|---|---|
Molecular Formula |
C14H19F3N2O2 |
Molecular Weight |
304.31 g/mol |
IUPAC Name |
[ethyl-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino] N-methylcarbamate |
InChI |
InChI=1S/C14H19F3N2O2/c1-4-19(21-13(20)18-3)10(2)8-11-6-5-7-12(9-11)14(15,16)17/h5-7,9-10H,4,8H2,1-3H3,(H,18,20) |
InChI Key |
TVBMUKOENJHCQD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(C)CC1=CC(=CC=C1)C(F)(F)F)OC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















